6,6-Dimethyl-4-heptyn-1-ol

Catalog No.
S3674020
CAS No.
73541-07-8
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Dimethyl-4-heptyn-1-ol

CAS Number

73541-07-8

Product Name

6,6-Dimethyl-4-heptyn-1-ol

IUPAC Name

6,6-dimethylhept-4-yn-1-ol

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-9(2,3)7-5-4-6-8-10/h10H,4,6,8H2,1-3H3

InChI Key

MKURQLWIJOIVRI-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CCCCO

Canonical SMILES

CC(C)(C)C#CCCCO

6,6-Dimethyl-4-heptyn-1-ol is an organic compound with the molecular formula C9_9H16_{16}O. It appears as a colorless to pale yellow liquid and is characterized by a hydroxyl group (-OH) attached to a heptyn chain that features two methyl groups at the sixth carbon position. This unique structural arrangement contributes to its distinct chemical properties and reactivity. The compound is often used in various

  • Oxidation: The hydroxyl group can be oxidized, leading to the formation of ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4_4) and chromium trioxide (CrO3_3).
  • Reduction: The triple bond in the molecule can be reduced to form double or single bonds. Hydrogenation reactions typically utilize hydrogen gas (H2_2) in the presence of a palladium catalyst (Pd/C).
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as chlorine, using reagents like thionyl chloride (SOCl2_2).

Major Products from Reactions

  • Oxidation: Produces 6,6-Dimethyl-4-heptyn-1-one.
  • Reduction: Yields 6,6-Dimethyl-4-heptene-1-ol.
  • Substitution: Results in 6,6-Dimethyl-4-heptyn-1-chloride.

The synthesis of 6,6-Dimethyl-4-heptyn-1-ol typically involves the following method:

  • Reaction of t-butylacetylene: This compound is reacted with a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide.
  • Addition to Acrolein: The t-butylacetylide is then reacted with acrolein at controlled temperatures ranging from -40°C to +20°C.
  • Quenching and Isolation: After the reaction, the mixture is quenched, and the product is isolated through purification techniques like distillation or crystallization.

Industrial production may utilize continuous flow reactors to optimize yield and purity .

6,6-Dimethyl-4-heptyn-1-ol has various applications across different fields:

  • Chemical Industry: It serves as a reagent in synthesizing organic compounds, including pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is used in studies investigating enzyme mechanisms and metabolic pathways.
  • Specialty Chemicals Production: It acts as a building block for creating more complex molecules used in various industrial applications .

The interaction studies of 6,6-Dimethyl-4-heptyn-1-ol focus on its ability to engage with specific molecular targets due to its hydroxyl group. This group allows for hydrogen bonding and other interactions with enzymes and receptors, which may influence its reactivity and biological activity. Further research could elucidate its precise mechanisms of action within biological systems .

Several compounds share structural similarities with 6,6-Dimethyl-4-heptyn-1-ol:

Compound NameStructural FeaturesUnique Aspects
6,6-Dimethyl-1-hepten-4-yn-3-olHydroxyl group at a different positionDifferent position of hydroxyl group
6-Heptyn-1-olLacks methyl groups at the sixth carbonSimpler structure without additional methyl groups
6-Octyn-1-olOne additional carbon atom in the chainLonger carbon chain compared to 6,6-Dimethyl compound

Uniqueness

The uniqueness of 6,6-Dimethyl-4-heptyn-1-ol lies in its specific arrangement of two methyl groups at the sixth carbon position. This feature not only influences its reactivity but also differentiates it from other similar compounds, potentially leading to distinct chemical and biological properties .

XLogP3

2.3

Wikipedia

4-Heptyn-1-ol, 6,6-dimethyl-

Dates

Last modified: 04-14-2024

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